molecular formula C9H18N2O4S B14337463 N~1~-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide CAS No. 105728-80-1

N~1~-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide

Cat. No.: B14337463
CAS No.: 105728-80-1
M. Wt: 250.32 g/mol
InChI Key: WJEBACXFHCTZHU-UHFFFAOYSA-N
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Description

N~1~-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide is a synthetic organic compound It is characterized by the presence of methanesulfonyl and pentamethylpropanediamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide typically involves the reaction of methanesulfonyl chloride with a suitable amine precursor under controlled conditions. The reaction may require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide may undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the methanesulfonyl group to a thiol or other reduced forms.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

N~1~-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide may have several scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology studies.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N1-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide may include other sulfonyl-containing amides or related derivatives.

Uniqueness

The uniqueness of N1-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide lies in its specific chemical structure, which may confer unique reactivity or biological activity compared to other similar compounds.

Properties

105728-80-1

Molecular Formula

C9H18N2O4S

Molecular Weight

250.32 g/mol

IUPAC Name

N,N,N',2,2-pentamethyl-N'-methylsulfonylpropanediamide

InChI

InChI=1S/C9H18N2O4S/c1-9(2,7(12)10(3)4)8(13)11(5)16(6,14)15/h1-6H3

InChI Key

WJEBACXFHCTZHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N(C)C)C(=O)N(C)S(=O)(=O)C

Origin of Product

United States

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